molecular formula C18H21N5O2 B11632833 8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

Cat. No.: B11632833
M. Wt: 339.4 g/mol
InChI Key: UFEBCZQYCHFGTD-SNAWJCMRSA-N
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Description

8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and butenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction can produce different hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H21N5O2/c1-4-5-11-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-9-7-6-8-10-13/h4-10H,11-12H2,1-3H3,(H,20,24,25)/b5-4+

InChI Key

UFEBCZQYCHFGTD-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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